Boc-4-(benzyloxy)-DL-tryptophan
CAS No.:
Cat. No.: VC18338446
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O5 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-17-10-7-11-19(20(16)17)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) |
| Standard InChI Key | PGYZDLIGCGPFCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Introduction
Synthesis and Protective Group Strategies
Synthetic Pathways
The synthesis of Boc-4-(benzyloxy)-DL-tryptophan typically follows a multi-step protocol:
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Indole Functionalization: Introduction of the benzyloxy group to commercially available 4-hydroxytryptophan via Williamson ether synthesis, using benzyl bromide and a base.
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Amino Protection: Subsequent Boc protection of the α-amino group employing di-tert-butyl dicarbonate () under alkaline conditions .
Optimization Insights:
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Solvent selection (e.g., acetonitrile or methanol) significantly impacts alkylation efficiency during benzyloxy group installation .
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Catalytic additives like 2,4,6-trimethylpyridine enhance reaction yields by mitigating acid-mediated side reactions .
Deprotection Dynamics
The orthogonal protection scheme allows sequential removal:
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Boc Group: Cleaved via trifluoroacetic acid (TFA) in dichloromethane, yielding a free amine for peptide coupling.
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Benzyloxy Group: Removed through hydrogenolysis (H/Pd-C) or acidic conditions (HBr/AcOH), regenerating the hydroxyl functionality .
Applications in Peptide Synthesis
Boc-4-(benzyloxy)-DL-tryptophan is integral to constructing peptides requiring modified tryptophan residues. Its utility stems from:
Steric and Electronic Effects
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Side Chain Stability: The benzyloxy group prevents oxidation of the indole ring during Merrifield synthesis.
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Directed Coupling: Protection of the 4-position ensures regioselective incorporation into peptide sequences, avoiding cross-reactivity .
Case Study: Aza-Amino Acid Analogues
Research on aza-tryptophan derivatives highlights the role of protected intermediates. For instance, hydrazine alkylation methodologies developed for aza-phenylalanine synthesis provide a template for adapting similar strategies to Boc-4-(benzyloxy)-DL-tryptophan, enabling novel peptidomimetics.
Comparative Analysis with Related Derivatives
Positional Isomerism: The 4- vs. 5-benzyloxy substitution (as in Boc-5-benzyloxy-DL-tryptophan ) alters electronic distributions, impacting reactivity in electrophilic aromatic substitutions.
Challenges and Future Directions
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Synthetic Yield Optimization: Current benzyloxy installation methods yield 34–61% , necessitating improved catalytic systems.
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Biological Profiling: Systematic studies are required to elucidate the pharmacokinetics and toxicity of Boc-protected tryptophan derivatives.
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Deprotection Innovations: Developing photolabile or enzymatically cleavable protecting groups could enhance compatibility with green chemistry principles.
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